molecular formula C18H18N2O3S B5007621 5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B5007621
M. Wt: 342.4 g/mol
InChI Key: DPWPLOZELCBIPD-UHFFFAOYSA-N
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Description

This compound is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have been used in the treatment of diabetes due to their ability to increase insulin sensitivity . The presence of the ethoxyphenyl and methylphenyl groups may influence the compound’s properties and biological activity.


Molecular Structure Analysis

The compound contains a thiazolidinedione core, which is a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms. It also has an ethoxyphenyl group and a methylphenyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a thiazolidinedione derivative, this compound is likely to be solid at room temperature .

Mechanism of Action

While the exact mechanism of action for this compound is unknown, thiazolidinediones typically work by activating peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor that regulates gene expression .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known biological activity of thiazolidinediones, it could be of interest in medicinal chemistry .

properties

IUPAC Name

5-(4-ethoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-23-15-9-7-13(8-10-15)19-16-17(21)20(18(22)24-16)14-6-4-5-12(2)11-14/h4-11,16,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPLOZELCBIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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